

Application Notes and Protocols for the Synthesis of LY-121019 (Cilofungin) Derivatives

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Compound of Interest

Compound Name: LY 121019

Cat. No.: B1669029

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These application notes provide detailed protocols for the synthesis of LY-121019 (Cilofungin) and its derivatives, potent semi-synthetic lipopeptide antifungal agents. The primary synthetic route involves a two-step process: the enzymatic deacylation of the naturally occurring Echinocandin B (ECB) followed by the chemical reacylation of the resulting nucleus. An alternative total synthesis approach is also presented.

Introduction

LY-121019, also known as Cilofungin, is a derivative of Echinocandin B, a fermentation product of fungi such as *Aspergillus nidulans*.^[1] Echinocandins exhibit their antifungal activity by inhibiting the (1 → 3)-β-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.^[2] This mechanism of action makes them effective against a range of *Candida* species.^{[3][4]} The semi-synthetic modification of Echinocandin B allows for the generation of derivatives with improved pharmacological properties, such as enhanced efficacy and reduced toxicity.^[5] The key intermediate in this process is the Echinocandin B nucleus, obtained through enzymatic deacylation.^{[1][6][5]} This nucleus can then be chemically acylated with various side chains to produce a library of novel antifungal compounds.^{[6][5]}

Data Presentation: Antifungal Activity of LY-121019 and Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of LY-121019 and related compounds against various *Candida* species. These values highlight the potent and species-specific activity of these semi-synthetic echinocandins.

Compound	<i>Candida albicans</i> MIC (µg/mL)	<i>Candida tropicalis</i> MIC (µg/mL)	<i>Candida glabrata</i> MIC (µg/mL)	<i>Candida parapsilosis</i> MIC	<i>Candida krusei</i> MIC	Reference
LY-121019 (Cilofungin)	0.039 - 5.0	≤0.31 - 5.0	3.2 - 40.0	>5.0	>5.0	[2] [7]
Amphotericin B	0.625	-	-	-	-	[3]
LY-121019 (MIC50)	0.625	-	-	-	-	[3]
LY-121019 (MIC90)	1.25	≤0.31	3.2	-	-	[2] [3]

Note: MIC values can vary depending on the testing method, medium, and inoculum size.[\[2\]](#)[\[4\]](#)

Experimental Protocols

Protocol 1: Enzymatic Deacylation of Echinocandin B (ECB)

This protocol describes the use of whole cells of *Actinoplanes utahensis* for the enzymatic deacylation of Echinocandin B to its nucleus.

Materials:

- Echinocandin B (produced by fermentation of *Aspergillus nidulans*)
- Actinoplanes utahensis* (NRRL 12052)
- Culture medium (e.g., *Streptomyces* seed medium)

- Production medium (e.g., 4% glucose, 1% soya peptone, 1% yeast extract, 1% KH_2PO_4 , 0.5% K_2HPO_4 , 0.1% KCl, 0.01% calcium carbonate, pH 7.0)
- Methanol
- Phosphate buffer (50 mM, pH 7.0)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

- Cultivation of *Actinoplanes utahensis*: Inoculate *A. utahensis* into a suitable seed medium and incubate at 28-30°C for 3 days with shaking (230 rpm).[\[1\]](#)
- Production of Deacylase Enzyme: Transfer the seed culture to the production medium and continue incubation under the same conditions.[\[1\]](#)
- Biotransformation:
 - Prepare a solution of Echinocandin B in methanol.
 - Add the Echinocandin B solution to the *A. utahensis* culture to a final concentration of 2-5 g/L.[\[1\]](#) The optimal concentration has been reported to be around 4 g/L.[\[1\]](#)
 - Incubate the reaction mixture at a controlled temperature, with studies suggesting an optimal range of 25-26°C.[\[1\]](#)[\[8\]](#) The optimal pH for the biotransformation is around 7.0.[\[1\]](#)
 - Monitor the reaction progress by taking samples at regular intervals (e.g., every 24 hours).[\[1\]](#)
- Sample Analysis:
 - Centrifuge the samples to separate the biomass.
 - Analyze the supernatant for the formation of the Echinocandin B nucleus using HPLC.[\[1\]](#)[\[8\]](#) A typical mobile phase consists of a phosphate buffer and acetonitrile.[\[1\]](#)
- Purification of Echinocandin B Nucleus:

- After the reaction is complete (typically after 72 hours), harvest the culture broth and centrifuge to remove the cells.
- The supernatant containing the Echinocandin B nucleus can be purified using chromatographic techniques, such as column chromatography on a suitable resin.

Protocol 2: Chemical Reacylation of Echinocandin B Nucleus to Synthesize LY-121019

This protocol details the chemical synthesis of LY-121019 by acylating the Echinocandin B nucleus with an activated form of 4-(n-octyloxy)benzoic acid.

Materials:

- Echinocandin B nucleus
- 4-(n-octyloxy)benzoic acid
- Activating agent (e.g., a carbodiimide like DCC, or conversion to an active ester or acid halide)
- Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
- Base (e.g., Diisopropylethylamine - DIEA)
- HPLC system for purification

Procedure:

- Activation of the Acyl Side Chain:
 - Convert 4-(n-octyloxy)benzoic acid to a more reactive species. This can be achieved by forming an active ester (e.g., with N-hydroxysuccinimide) or an acid chloride (e.g., using thionyl chloride or oxalyl chloride).
- Acylation Reaction:
 - Dissolve the Echinocandin B nucleus in an anhydrous aprotic solvent such as DMF.

- Add a base, such as DIEA, to the solution to neutralize any salts and facilitate the reaction.
- Slowly add the activated 4-(n-octyloxy)benzoic acid derivative to the solution containing the nucleus.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by HPLC.
- Purification of LY-121019:
 - Once the reaction is complete, the crude product can be purified by preparative HPLC using a C18 column and a suitable gradient of acetonitrile in water or a buffer.
 - Collect the fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.
 - Lyophilize the pure fractions to obtain LY-121019 as a solid.

Protocol 3: Total Synthesis of LY-121019 Analogs via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the total synthesis of LY-121019 analogs, allowing for the incorporation of non-standard amino acids.

Materials:

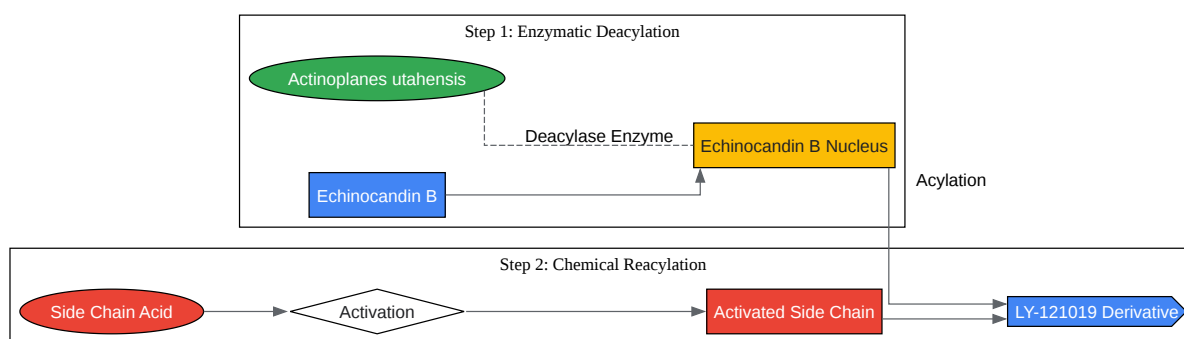
- Fmoc-protected amino acids (including any non-standard residues)
- Solid-phase synthesis resin (e.g., Rink amide resin for C-terminal amides)
- Coupling reagents (e.g., HATU, HOBt)
- Base (e.g., DIEA, N-methylmorpholine)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)

- HPLC system for purification

Procedure:

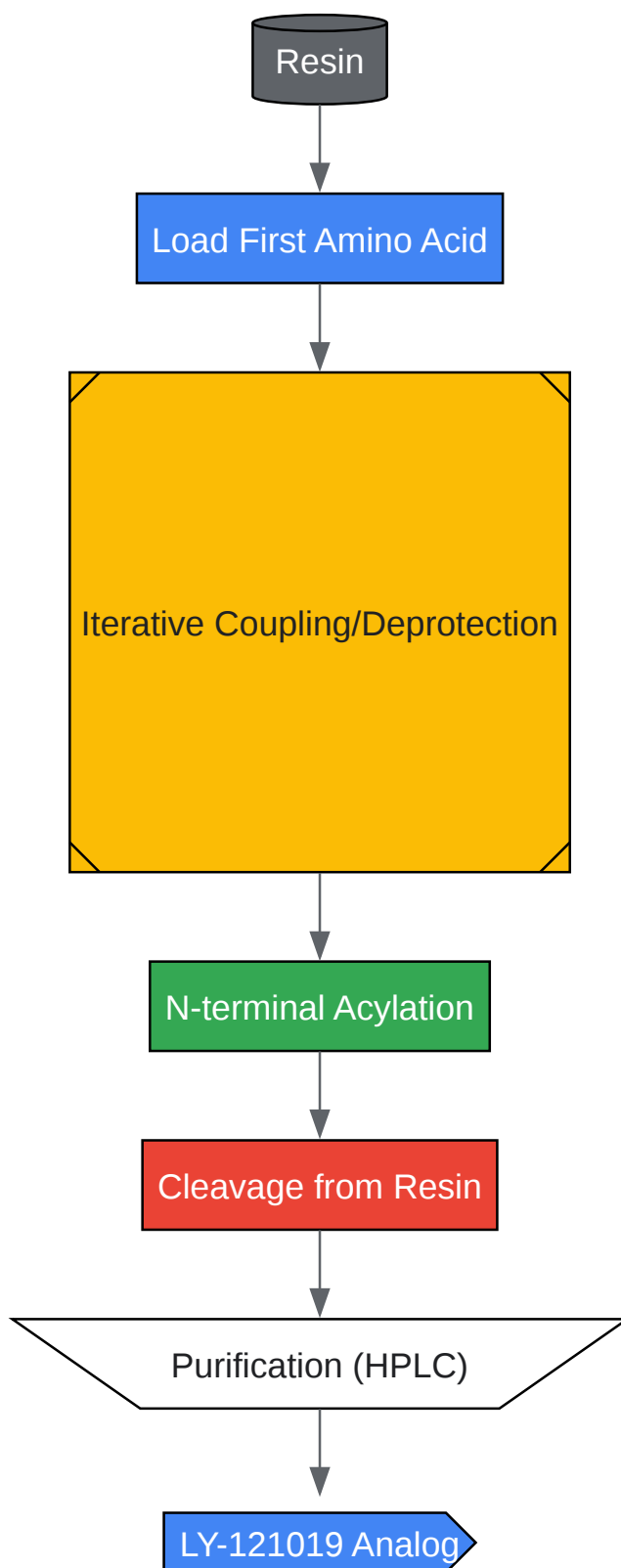
- Resin Preparation: Swell the chosen resin in DMF.
- First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin.
- Iterative Coupling and Deprotection:
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
 - Washing: Wash the resin thoroughly with DMF.
 - Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and a base, and add it to the resin. Allow the coupling reaction to proceed for a sufficient time.
 - Washing: Wash the resin with DMF.
 - Repeat this cycle for each amino acid in the desired peptide sequence.
- Acylation of the N-terminus: After the final amino acid is coupled and deprotected, acylate the N-terminal amine with the desired side chain (e.g., 4-(n-octyloxy)benzoic acid) using appropriate coupling chemistry.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
- Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it by preparative HPLC.
- Characterization: Confirm the identity and purity of the synthesized analog by mass spectrometry and analytical HPLC.

Visualizations



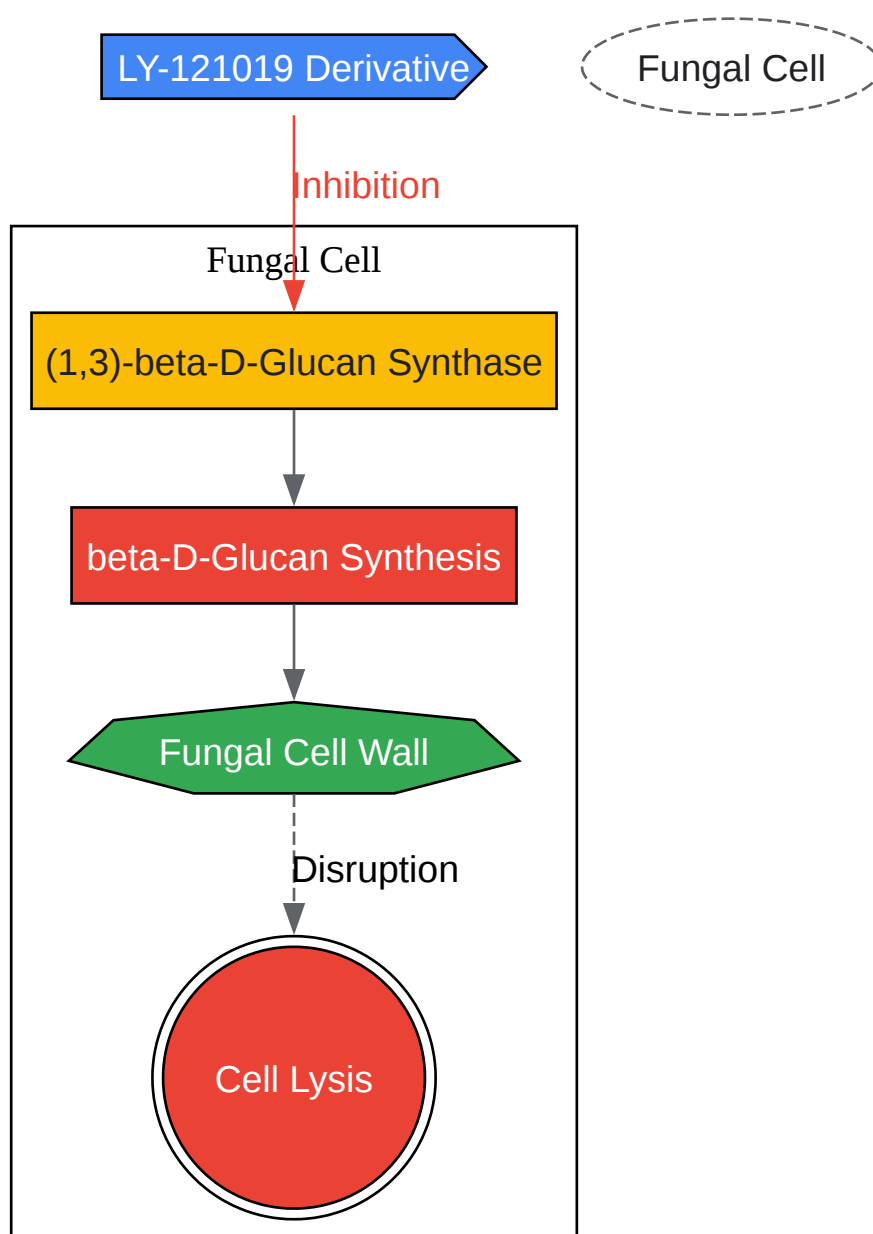
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Caption: Semi-synthesis workflow for LY-121019 derivatives.



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Caption: Total synthesis workflow for LY-121019 analogs via SPPS.



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Caption: Mechanism of action of LY-121019 derivatives.

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